

# what is the mechanism of aldehyde reactive probe TFA

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## Compound of Interest

Compound Name: Aldehyde reactive probe TFA

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A Technical Guide to the Aldehyde Reactive Probe (Trifluoroacetate Salt) for the Detection of Abasic Sites in Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The Aldehyde Reactive Probe (ARP), supplied as a trifluoroacetate (TFA) salt, is a highly specific and sensitive biotinylated reagent designed for the detection and quantification of aldehyde groups in biological macromolecules. Its primary application is in the study of DNA and RNA damage, specifically for identifying apurinic/apyrimidinic (AP) sites. These sites, also known as abasic sites, are common forms of nucleic acid damage where a base is lost, leaving an aldehyde group on the sugar backbone. Unrepaired AP sites can halt transcription and replication, leading to mutations or cell death. ARP provides a robust method for tagging these lesions, enabling their quantification and the study of DNA repair mechanisms like Base Excision Repair (BER).

## Core Mechanism of Action

The Aldehyde Reactive Probe is chemically known as O-(Biotinylcarbazoylmethyl) Hydroxylamine or N'-(Aminooxymethylcarbonylhydrazino)-D-biotin. Its reactivity stems from the presence of an alkoxyamine (-O-NH<sub>2</sub>) functional group. This group exhibits high chemoselectivity for aldehydes.

The detection mechanism involves a two-step process:

- **Recognition of the Abasic Site:** In an aqueous environment, the deoxyribose sugar at an AP site exists in equilibrium between a cyclic hemiacetal form and an open-ring form which displays a reactive aldehyde group.[\[1\]](#)
- **Covalent Bond Formation:** The nucleophilic nitrogen of the ARP's alkoxyamine group attacks the electrophilic carbon of the aldehyde. This is followed by dehydration to form a stable oxime linkage. This reaction covalently attaches the biotin moiety of the ARP to the AP site.

Once the AP site is tagged with biotin, it can be detected and quantified using various avidin or streptavidin-based secondary detection systems, such as those conjugated to horseradish peroxidase (HRP) or fluorescent dyes.[\[2\]](#)[\[3\]](#)

## Quantitative Data

The following tables summarize the key quantitative parameters of the Aldehyde Reactive Probe based on data from technical datasheets and research articles.

Parameter	Value	Source(s)
CAS Number	627090-10-2 (trifluoroacetate salt)	--INVALID-LINK--
Molecular Formula	C <sub>12</sub> H <sub>21</sub> N <sub>5</sub> O <sub>4</sub> S . CF <sub>3</sub> COOH	--INVALID-LINK--
Formula Weight	445.4 g/mol	--INVALID-LINK--
Purity	>95%	--INVALID-LINK--
Solubility	DMF: 20 mg/ml; DMSO: 15 mg/ml; PBS (pH 7.2): 3 mg/ml	--INVALID-LINK--

Performance Metric	Value	Source(s)
Detection Sensitivity (DNA)	4-40 AP sites per $1 \times 10^5$ base pairs	[4][5]
Detection Sensitivity (RNA)	As low as 10 fmoles of abasic sites	[6][7]
Detection Limit	Less than 1 AP site per $1 \times 10^4$ nucleotides	[8]
Specificity	Highly specific for aldehyde groups at AP sites	[3]

## Experimental Protocols

### Protocol 1: Quantification of AP Sites in Purified Genomic DNA

This protocol is adapted from commercially available kits and is suitable for quantifying AP sites in isolated DNA samples.[1][5][9]

#### 1. DNA Preparation:

- Isolate genomic DNA using a method of choice, avoiding high temperatures which can artificially generate AP sites.
- Determine the concentration and purity of the DNA using spectrophotometry (OD260/280 ratio should be  $\geq 1.7$ ).
- Dilute the purified genomic DNA to a final concentration of 100  $\mu\text{g/mL}$  in TE buffer (pH 7.4).

#### 2. ARP Reaction:

- Prepare a 10 mM ARP solution in water.[10]
- In a microcentrifuge tube, mix equal volumes of the DNA solution (100  $\mu\text{g/mL}$ ) and the 10 mM ARP solution. For example, 5  $\mu\text{L}$  of DNA and 5  $\mu\text{L}$  of ARP solution.
- Incubate the reaction mixture at 37°C for 1 hour.

#### 3. Purification of ARP-labeled DNA:

- Purify the ARP-labeled DNA to remove unreacted ARP. This can be achieved through ethanol precipitation or by using a membrane filtration tube.
- Ethanol Precipitation:
  - Add 90  $\mu$ L of TE buffer and 1  $\mu$ L of glycogen solution to the 10  $\mu$ L reaction mixture.
  - Add 10  $\mu$ L of 3 M Sodium Acetate (pH 5.2).
  - Add 300  $\mu$ L of absolute ethanol and mix.
  - Incubate at  $-20^{\circ}\text{C}$  for at least 30 minutes.
  - Centrifuge at high speed to pellet the DNA.
  - Wash the pellet with 70% ethanol.
  - Air dry the pellet and resuspend in TE buffer.
- Membrane Filtration:
  - Follow the manufacturer's instructions for the specific filtration device.

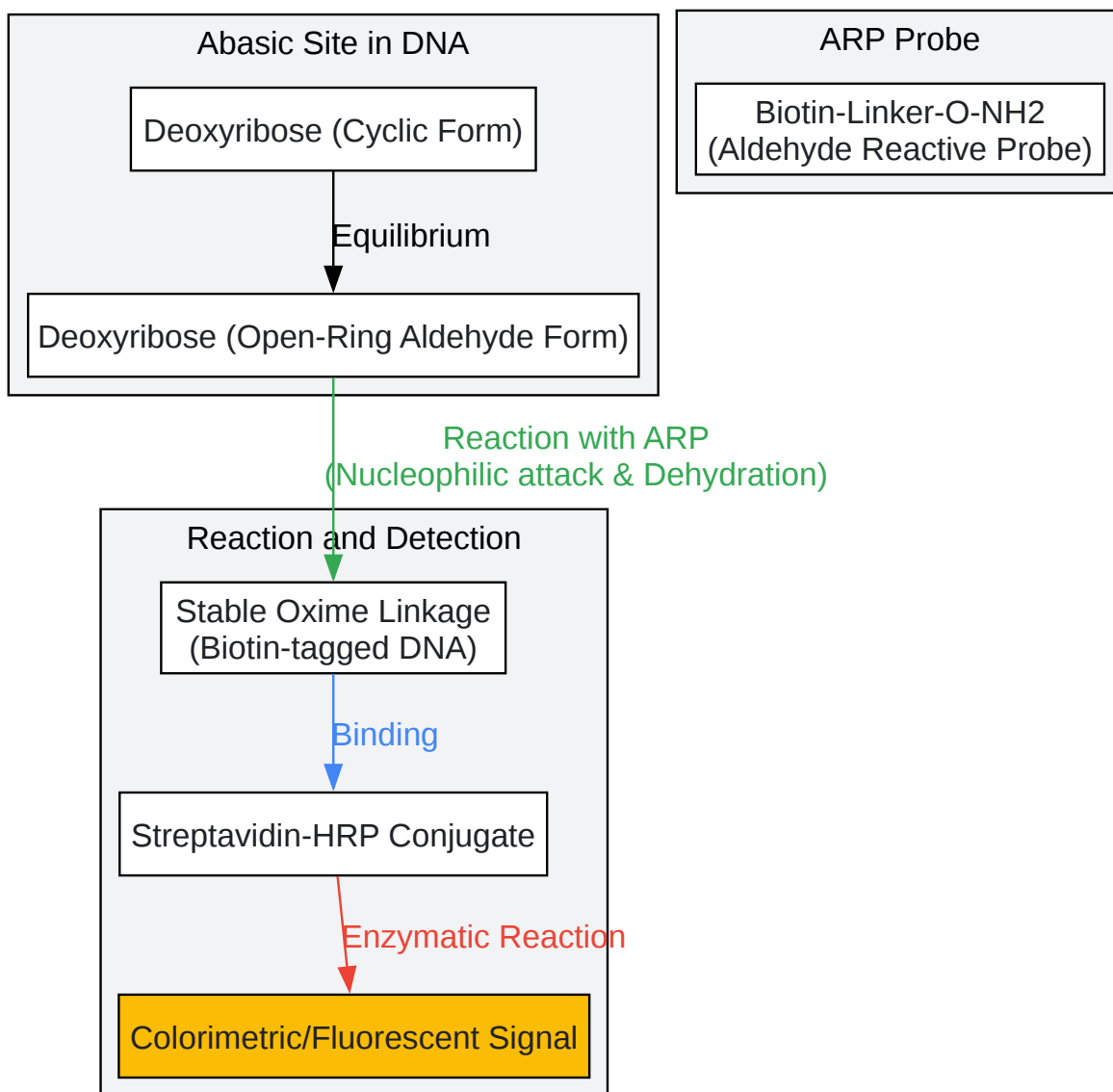
#### 4. Detection (ELISA-like Assay):

- Dilute the purified ARP-derived DNA to 1  $\mu\text{g/mL}$  in TE buffer.
- Immobilize 50  $\mu$ L of the ARP-labeled DNA and standards onto a high-binding 96-well plate by adding 50  $\mu$ L of a DNA binding solution and incubating overnight at room temperature.
- Wash the plate multiple times with a washing buffer (e.g., PBS with 0.05% Tween-20).
- Add HRP-conjugated streptavidin diluted in a blocking buffer and incubate at  $37^{\circ}\text{C}$  for 1 hour.
- Wash the plate again to remove unbound streptavidin-HRP.
- Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color development.
- Stop the reaction with a stop solution (e.g., 2 M  $\text{H}_2\text{SO}_4$ ).
- Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
- Quantify the number of AP sites in the sample by comparing the absorbance to a standard curve generated with DNA standards containing a known number of AP sites.

## Visualizations

### Mechanism of ARP Reaction with an Abasic Site

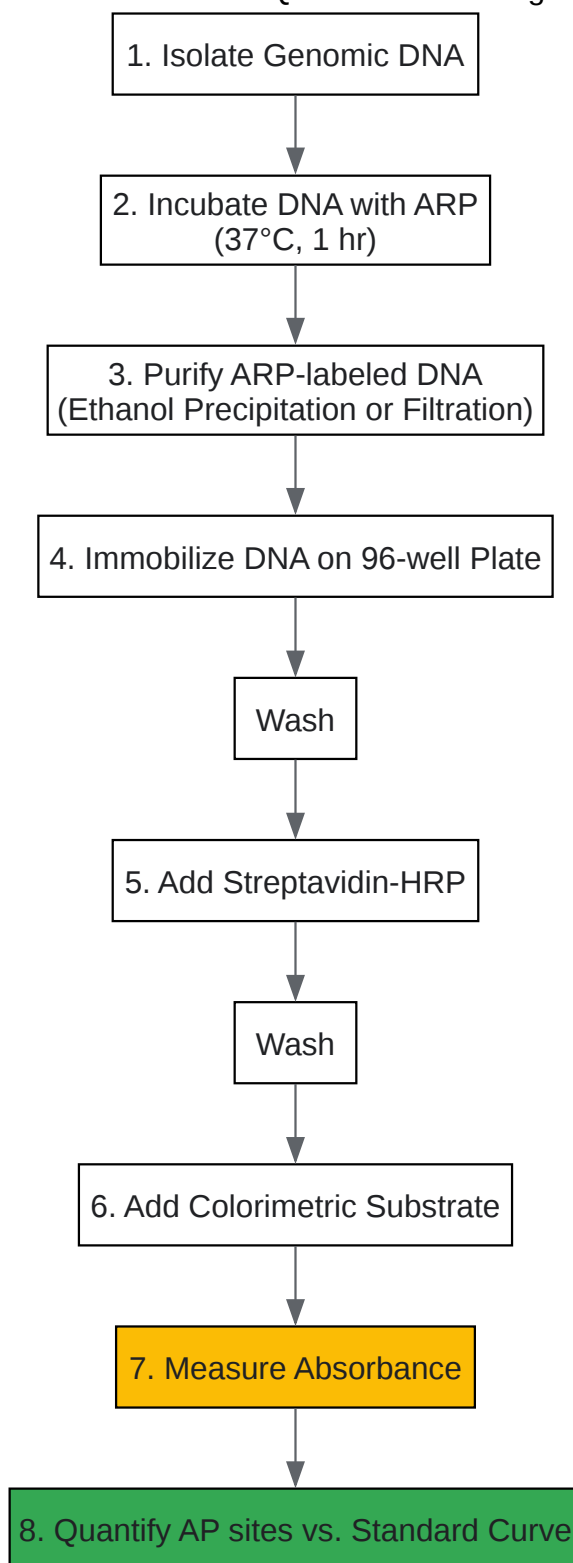
## Mechanism of Aldehyde Reactive Probe (ARP) with an Abasic Site

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Caption: Reaction of ARP with the aldehyde form of an abasic site.

## Experimental Workflow for AP Site Quantification

## Workflow for AP Site Quantification using ARP

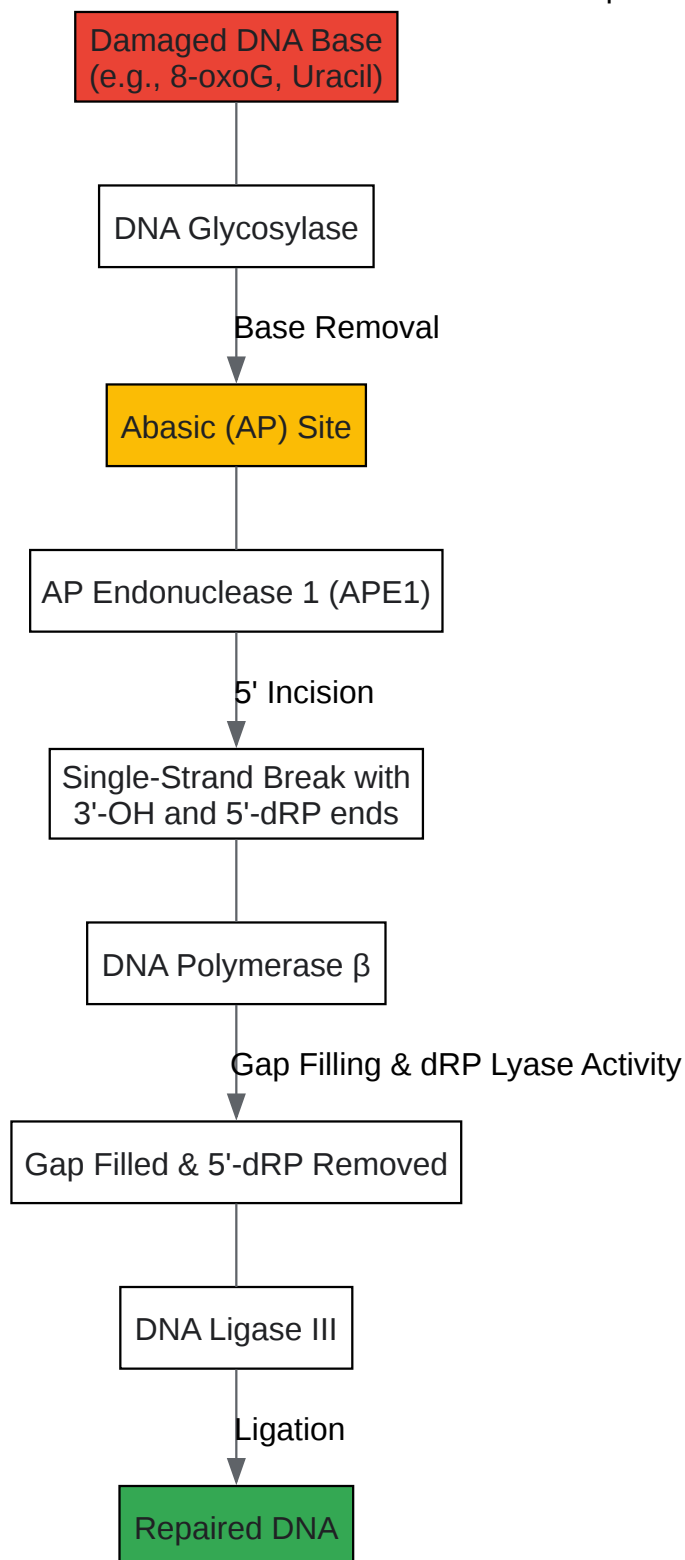


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Caption: Step-by-step workflow for quantifying AP sites with ARP.

## Role of AP Sites in Base Excision Repair (BER) Pathway

AP Sites as Intermediates in the Base Excision Repair Pathway



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Caption: The Base Excision Repair pathway showing AP site formation.

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